molecular formula C12H9BrN4S B282854 6-[(3-bromobenzyl)sulfanyl]-9H-purine

6-[(3-bromobenzyl)sulfanyl]-9H-purine

Cat. No.: B282854
M. Wt: 321.2 g/mol
InChI Key: BROQYWHAFNQVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-bromobenzyl)sulfanyl]-9H-purine is a synthetic purine derivative. Purine core structures are of significant interest in medicinal chemistry due to their diverse biological activities. This compound features a 3-bromobenzyl group attached via a sulfanyl linker at the 6-position of the purine scaffold. Similar 6-substituted purine analogs have been extensively investigated for their potential pharmacological properties. For instance, structurally related compounds have demonstrated cytotoxic activity in anticancer screenings . Other purine derivatives have shown promise as inhibitors of specific molecular targets, such as cathepsin K, highlighting the utility of this chemical class in drug discovery . Furthermore, certain 6-benzyl- and 6-benzylsulfanyl-purine analogs have been reported to possess antimycobacterial activity, suggesting potential applications in infectious disease research . The presence of the bromine atom on the benzyl ring offers a versatile handle for further synthetic modification via cross-coupling reactions, making this compound a valuable building block for the generation of more complex chemical libraries. Researchers can leverage this intermediate to explore structure-activity relationships and develop novel bioactive molecules. This product is intended for research purposes by qualified professionals and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrN4S

Molecular Weight

321.2 g/mol

IUPAC Name

6-[(3-bromophenyl)methylsulfanyl]-7H-purine

InChI

InChI=1S/C12H9BrN4S/c13-9-3-1-2-8(4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17)

InChI Key

BROQYWHAFNQVOM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CSC2=NC=NC3=C2NC=N3

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

Biological Activity Profiling and Mechanistic Investigations of 6 3 Bromobenzyl Sulfanyl 9h Purine

Broad-Spectrum Biological Potential of Purine (B94841) Analogs

Purine analogs, a class of molecules that mimic the structure of natural purines, have demonstrated a vast array of biological effects. These compounds are integral to the composition of nucleic acids, DNA and RNA, and are involved in cellular signaling and energy metabolism. Their structural similarity to endogenous purines allows them to interact with various biological targets, leading to a wide spectrum of activities, including antineoplastic, antimicrobial, antiviral, and anti-inflammatory effects.

Antineoplastic Activity in Diverse Cancer Cell Lines

Derivatives of 6-mercaptopurine (B1684380) and other 6-substituted purines have shown significant potential as anticancer agents. Research into 6,9-disubstituted purine analogs has revealed promising cytotoxic activities against various cancer cell lines, including liver, colon, and breast carcinoma cells. For instance, certain 6-(4-substituted piperazine)-9-(4-substituted benzyl)purine derivatives have exhibited potent cytotoxic effects, with some compounds showing IC50 values in the sub-micromolar range, comparable to or even better than established anticancer drugs like camptothecin (B557342) and 5-fluorouracil. The substitution pattern on the purine ring, particularly at the C6 and N9 positions, plays a crucial role in determining the cytotoxic potency and selectivity of these compounds.

While specific studies on the antineoplastic activity of 6-[(3-bromobenzyl)sulfanyl]-9H-purine are not extensively detailed in the currently available literature, the known anticancer properties of structurally related 6-thiopurine derivatives suggest its potential in this area.

Antimicrobial and Antiviral Efficacy

The purine nucleus is a key component in the development of antimicrobial and antiviral agents. Thiopurine derivatives, in particular, have been investigated for their efficacy against various pathogens. The mechanism of action often involves the inhibition of nucleic acid synthesis or other essential metabolic pathways in microorganisms and viruses.

Modifications at the 6-position of the purine ring have been a successful strategy in developing antiviral compounds. For example, 6-modified purine nucleoside analogs can act as prodrugs, being intracellularly converted to their active forms, which then inhibit viral replication. While direct evidence for the antimicrobial and antiviral efficacy of this compound is limited in published research, the established activity of related 6-substituted purines suggests this as a promising area for future investigation.

Anti-inflammatory and Immunomodulatory Applications

Thiopurines, such as azathioprine (B366305) and 6-mercaptopurine, are well-established immunomodulatory agents used in the treatment of inflammatory bowel disease and other autoimmune disorders. These compounds exert their effects by suppressing the immune response. The metabolism of thiopurines leads to the formation of active metabolites that can be incorporated into DNA, ultimately inducing apoptosis in activated T lymphocytes.

The anti-inflammatory potential of purine analogs extends beyond these well-known drugs. Various derivatives are being explored for their ability to modulate inflammatory pathways. Given the established role of the thiopurine class in immunomodulation, this compound may also possess similar activities, although specific studies are needed to confirm this.

Other Noteworthy Biological Activities (e.g., Enzyme Modulation, Riboswitch Binding)

The biological activities of purine analogs are not limited to the aforementioned areas. They have also been shown to modulate the activity of various enzymes and bind to riboswitches. For instance, purine derivatives can act as inhibitors of kinases, which are key regulators of cell signaling pathways and are often dysregulated in diseases like cancer. The purine scaffold is a common feature in many kinase inhibitors.

Furthermore, purine analogs can interact with riboswitches, which are regulatory segments of messenger RNA that bind to small molecules to control gene expression. This interaction can modulate the synthesis of essential proteins in bacteria, making it an attractive target for the development of new antibacterial agents. The potential for this compound to engage in such interactions remains an open area of research.

Elucidation of Molecular Mechanisms of Action for the Chemical Compound

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound, this involves identifying its specific molecular targets and elucidating the downstream cellular consequences of these interactions.

Preclinical In Vivo Evaluation in Relevant Disease Models

Efficacy Assessment in Xenograft Models and Animal Disease Models

Comprehensive searches of available scientific literature and research databases did not yield any specific studies or data regarding the efficacy of the compound this compound in xenograft models or other animal disease models. Consequently, there are no reported findings on its potential therapeutic effects or anti-tumor activity in in vivo preclinical settings.

Pharmacodynamic Biomarker Analysis in Preclinical Models

Consistent with the lack of in vivo efficacy data, there is no information available from preclinical studies concerning the analysis of pharmacodynamic biomarkers following treatment with this compound. Research on how this specific compound modulates biological targets or pathways in a preclinical setting has not been published in the reviewed scientific literature.

Structure Activity Relationship Sar Studies of 6 3 Bromobenzyl Sulfanyl 9h Purine Analogs

Systematic Variation of the Purine (B94841) Nucleus Substitutions

The purine core is a cornerstone of the molecule's interaction with biological targets, and substitutions at its various positions can dramatically alter affinity and efficacy. SAR studies focus primarily on the C2 and N9 positions, as the C6 position is occupied by the essential thioether linkage.

Compound SeriesPurine Position ModifiedGeneral FindingImpact on Bioactivity
2,6,9-Trisubstituted PurinesC2Introduction of bulky groups is unfavorable. nih.govDecreased Cytotoxicity
N(6),N9-Disubstituted PurinesN9Tolerates a variety of alkyl and heterocyclic groups. nih.govModulated Activity (Maintained or Altered)
6-Thioguanine (B1684491) vs. 6-ThioguanosineN9Glycosylation enhances intersystem crossing rates. mdpi.comAltered Photophysical Properties

Investigation of the Thioether Linkage's Influence on Bioactivity

The thioether linkage (-S-) is not merely a passive spacer; its electronic properties and conformational flexibility are pivotal. Investigations into its role often involve replacing it with bioisosteric or related groups to probe the importance of the sulfur atom.

Linker ModificationChemical ChangePotential Impact on PropertiesRelevance to SAR
Sulfoxide Formation-S- → -SO-Increases polarity; adds H-bond acceptor. nih.govEvaluates role of linker polarity.
Sulfone Formation-S- → -SO2-Further increases polarity; alters geometry. nih.govProbes steric and electronic tolerance.
Ether Bioisostere-S- → -O-Retains flexibility but alters electronics. nih.govDetermines importance of the sulfur atom itself.

Modulation of the Bromobenzyl Moiety: Halogenation and Aromatic Ring Substitutions

The 3-bromobenzyl group serves as a key hydrophobic and electronically-defined component that interacts with the target protein. Modifying this ring provides a rich source of SAR information. Changes can include altering the position of the bromine atom, substituting it with other halogens, or introducing different functional groups onto the aromatic ring.

The position of the substituent on the phenyl ring is often critical. In studies of similarly substituted aromatic compounds, it has been observed that 2- and 3-substituted analogs are generally more active than their 4-substituted counterparts. mdpi.com This suggests that the substitution pattern directs the molecule into a more favorable binding orientation.

The nature of the halogen itself is also important. While bromine is a common choice, replacing it with chlorine can fine-tune the electronic and lipophilic properties. mdpi.com Chlorine and iodine can be introduced into aromatic rings through electrophilic substitution reactions, often requiring a catalyst like FeCl3 for chlorination or an oxidizing agent for iodination. pressbooks.publibretexts.org The choice of halogen affects the ring's electronic nature primarily through a strong, electron-withdrawing inductive effect, which generally deactivates the ring. libretexts.org Introducing other substituents, such as methyl (Me), methoxy (B1213986) (OMe), or trifluoromethyl (CF3), allows for a systematic exploration of how steric bulk, electron-donating, and electron-withdrawing properties at various positions on the ring affect biological activity. mdpi.com

Benzyl (B1604629) Ring ModificationExampleRationaleGeneral SAR Principle
Positional Isomerism2-Bromo, 4-BromoTo probe the topology of the binding pocket.Activity is often sensitive to substituent position (e.g., meta > para). mdpi.com
Halogen Substitution3-Chloro, 3-IodoTo modulate electronegativity and size.Fine-tunes electronic and steric interactions. mdpi.compressbooks.pub
Varying Electronic Effects3-Methyl, 3-MethoxyTo assess the impact of electron-donating vs. withdrawing groups.Determines if binding is sensitive to ring electron density. mdpi.com

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a flexible molecule like 6-[(3-bromobenzyl)sulfanyl]-9H-purine is intrinsically linked to its three-dimensional conformation. The thioether bond allows for considerable rotational freedom, meaning the molecule can adopt various shapes. However, it is likely that only a specific, low-energy conformation is recognized by the biological target.

Conformational analysis, often performed using computational chemistry and molecular modeling, seeks to identify these preferred conformations and correlate them with observed activity. Studies on related purine derivatives have utilized 3D-QSAR models, which revealed that steric properties could better explain the cytotoxicity of the compounds than electronic properties, accounting for a significant portion of the contribution to the model. nih.gov This highlights that the molecule's shape and how it fits into a binding site is a primary determinant of its function. A significant negative correlation has also been observed between the activity of the enzyme thiopurine methyltransferase (TPMT) and the concentration of the active metabolite 6-thioguanine nucleotide (6-TGN), indicating that metabolic processing, which is dependent on molecular structure, directly impacts the concentration of the biologically active form. nih.gov

Development of SAR Models for Predictive Design

The culmination of SAR data from dozens of analogs allows for the development of Quantitative Structure-Activity Relationship (QSAR) models. These computational models create a mathematical correlation between the structural features of the molecules and their biological activities.

Techniques like Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov These models are developed using a "training set" of molecules with known activities and are then validated using a "test set" to ensure their predictive power. imist.ma A successful model is characterized by strong statistical metrics, such as a high squared correlation coefficient (R²) and a high cross-validation coefficient (Q²). nih.govimist.ma The output of these models often includes graphical contour maps, which visually represent regions around the molecule where certain properties (e.g., steric bulk, positive charge) are predicted to increase or decrease activity. nih.gov These maps are invaluable tools for predictive design, allowing chemists to prioritize the synthesis of new analogs that are most likely to exhibit high potency, thereby streamlining the drug discovery process. nih.govnih.gov

Computational Chemistry and Molecular Modeling Approaches for 6 3 Bromobenzyl Sulfanyl 9h Purine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-[(3-bromobenzyl)sulfanyl]-9H-purine, molecular docking can be employed to identify potential protein targets and elucidate the specific interactions that govern its binding affinity. The process involves preparing the three-dimensional structure of the ligand and the target receptor, followed by a conformational search to find the best binding pose.

Detailed research findings from studies on analogous purine (B94841) derivatives suggest that these compounds often target protein kinases, polymerases, or other ATP-binding proteins. For this compound, the purine core would be expected to form key hydrogen bonds within the ATP-binding site of a target kinase, while the 3-bromobenzyl group would likely occupy a more hydrophobic pocket, potentially forming halogen bonds or other non-covalent interactions that contribute to binding affinity and selectivity.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValue
Target ProteinHypothetical Kinase XYZ
Docking Score (kcal/mol)-8.5
Interacting ResiduesMET102, LYS55, ASP160, LEU150
Hydrogen BondsN1-H of purine with backbone C=O of MET102; N7 of purine with sidechain NH3+ of LYS55
Hydrophobic InteractionsBromobenzyl group with LEU150
Halogen BondBromine atom with backbone C=O of ASP160
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information obtained from a molecular docking study.

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target. By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, one can assess the stability of the binding pose predicted by docking and calculate binding free energies.

For this compound, MD simulations would reveal the dynamics of the bromobenzyl group within the binding pocket and the persistence of key hydrogen bonds. Analysis of the simulation trajectory can also identify conformational changes in the protein upon ligand binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies for Accurate Interaction Energies

For a more precise calculation of interaction energies, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be applied. In a QM/MM approach, the region of primary interest, such as the ligand and the immediate residues in the active site, is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.

This approach would be particularly useful for studying the electronic effects of the bromine substituent and the sulfur linkage in this compound on its binding affinity. QM/MM can provide highly accurate descriptions of charge distribution, polarization, and the nature of non-covalent interactions like halogen bonds, which are often poorly described by classical force fields.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model for a class of purine derivatives, the biological activity of a new compound like this compound can be predicted based on its structural features, known as molecular descriptors.

A typical QSAR study involves calculating a wide range of descriptors (e.g., electronic, steric, hydrophobic) for a set of purine analogs with known activities. A statistical model is then built to correlate these descriptors with the observed activity. Such models have been successfully applied to various purine derivatives to predict their anticancer and antiviral activities.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active purine derivatives would typically include hydrogen bond donors and acceptors, and hydrophobic features.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening. This approach can lead to the discovery of novel and structurally diverse compounds with similar biological activities to this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used in the early stages of drug discovery to predict the ADME properties of a compound.

For this compound, various computational models can be used to estimate properties such as its solubility, permeability, metabolic stability, and potential for inhibiting cytochrome P450 enzymes. These predictions help in identifying potential liabilities and guiding the chemical modification of the compound to improve its drug-like properties.

Table 2: Illustrative In Silico ADME Prediction for this compound

ADME PropertyPredicted ValueInterpretation
Molecular Weight349.23 g/mol Compliant with Lipinski's Rule of Five
LogP3.5Optimal for cell permeability
Aqueous SolubilityLowMay require formulation strategies
Human Intestinal AbsorptionHighLikely to be well-absorbed orally
CYP2D6 InhibitionPotential InhibitorWarrants further experimental investigation
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information obtained from in silico ADME prediction.

Emerging Research Directions and Future Perspectives for 6 3 Bromobenzyl Sulfanyl 9h Purine Research

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

Traditional chemical synthesis methods are often criticized for their use of hazardous reagents, generation of waste, and poor atom economy. acs.org The future of synthesizing 6-[(3-bromobenzyl)sulfanyl]-9H-purine and its derivatives will increasingly rely on the principles of green chemistry, which prioritize environmental safety, energy efficiency, and sustainability. rasayanjournal.co.innih.gov

Key green approaches applicable to purine (B94841) synthesis include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, improve product yields, and reduce environmental impact by conducting reactions in closed systems. researchgate.net It offers a promising alternative to conventional heating for the alkylation of the 6-mercaptopurine (B1684380) core.

Electrochemical Synthesis: Utilizing electrons as redox reagents, organic electrosynthesis is an inherently green and mild method. acs.org Recent advancements have demonstrated the successful use of electrochemical processes for the C6-functionalization of purines, a strategy directly relevant to the synthesis of this compound. acs.org This method avoids the need for stoichiometric chemical oxidants, offering high atom economy and regioselectivity under mild conditions. acs.orgacs.org

Mechanochemistry: Ball milling and other mechanochemical techniques initiate reactions through mechanical energy at room temperature, often minimizing or eliminating the need for solvents. nih.gov This approach reduces waste and energy consumption compared to traditional solution-based methods. nih.gov

Catalysis: The use of biocatalysis, which employs enzymes, provides exceptional selectivity and efficiency while operating under environmentally benign conditions. nih.gov Similarly, advancements in transition-metal catalysis offer powerful strategies for the direct functionalization of chemical building blocks. acs.org

These sustainable methods not only address environmental concerns but also offer financial benefits through reduced waste, shorter reaction times, and simpler purification processes. rasayanjournal.co.in

Identification of Unconventional Biological Targets and Therapeutic Areas

While 6-mercaptopurine and its analogs are known to function as antimetabolites that interfere with DNA and RNA synthesis, future research must look beyond these conventional mechanisms to uncover novel therapeutic opportunities. wikipedia.orgdrugbank.comwikipedia.org The unique structural modifications of this compound may endow it with affinities for new biological targets.

Promising unconventional targets and areas include:

Ubiquitin-Specific Proteases (USPs): Research has shown that 6-mercaptopurine and 6-thioguanine (B1684491) can act as inhibitors of USP2a, a deubiquitinating enzyme. nih.gov By inhibiting USP2a, these compounds can reduce the stability of key proteins involved in cancer cell survival and proliferation, such as Fatty Acid Synthase (FAS), Mdm2, and cyclin D1. nih.gov This opens a new avenue for targeting specific cancer pathways independent of direct DNA incorporation.

Purinergic Receptors: The purinergic P2X7 receptor has been identified as a potential target for modulating unconventional T cells, which play a crucial role in liver homeostasis and immunopathological conditions. nih.gov Investigating the interaction of this compound with such receptors could lead to novel immunomodulatory therapies.

Protein Kinases: The purine scaffold is a dominant feature in many protein kinase inhibitors. researchgate.net Derivatives have been developed as potent inhibitors of specific kinases that are deregulated in cancer, such as Cyclin-Dependent Kinase 9 (CDK9) and dual EGFR/BRAF V600E inhibitors. nih.govmdpi.com This suggests that this compound could be screened against a panel of kinases to identify novel anticancer activities.

Bacterial Riboswitches: In the search for new antimicrobial agents, purine-binding riboswitches have emerged as a promising target. researchgate.net These RNA elements, found in bacterial mRNAs, regulate essential metabolic pathways. researchgate.net Synthetic purine analogs that bind to these riboswitches could function as a new class of antibiotics. researchgate.net

Development of Advanced Preclinical Models for Enhanced Translational Research

To bridge the gap between laboratory findings and clinical success, research on this compound must employ advanced preclinical models that more accurately recapitulate human disease.

Key advancements in preclinical modeling include:

Drug-Resistant Cell Lines: Utilizing cell culture lines that have been engineered for resistance to the parent drug, 6-mercaptopurine, is crucial for understanding and overcoming resistance mechanisms. nih.gov These models can help determine if derivatives like this compound can bypass known resistance pathways, such as deficiencies in the activating enzyme HGPRT. nih.gov

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity and genetic characteristics of the original human tumor. These models are superior to traditional cell-line-derived xenografts for predicting patient response to therapy.

Organoid and 3D Culture Systems: Three-dimensional organoid cultures can mimic the complex architecture and cell-cell interactions of human tissues and tumors. They provide a more physiologically relevant in vitro system for high-throughput drug screening and toxicity testing compared to conventional 2D cell cultures.

Humanized Mouse Models: For studying immunotherapies, mouse models with a reconstituted human immune system are invaluable. Such models would be essential for evaluating the effects of this compound on human immune cells and its potential as an immunomodulatory agent.

Individual Patient Data (IPD) Meta-Analyses: While not a preclinical model, the analysis of IPD from multiple clinical trials can reveal heterogeneity in treatment effects and identify patient subgroups that may benefit most from a particular therapy. nih.gov Insights from such analyses should guide the design of preclinical studies to ensure they address clinically relevant questions, such as efficacy in specific populations (e.g., the elderly). nih.gov

Application of Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by accelerating timelines, reducing costs, and improving the accuracy of predictions. researchgate.netnih.gov These computational tools can be leveraged at every stage of the research and development of this compound.

Applications of AI/ML in this context include:

Rational Drug Design and Optimization: AI algorithms can analyze the structure of this compound and predict how modifications would affect its binding affinity to various targets. researchgate.netnih.gov This allows for the de novo design of novel derivatives with enhanced potency and selectivity. nih.gov

Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify molecules with a high probability of interacting with a specific biological target, such as a protein kinase or a bacterial riboswitch. researchgate.netspringernature.com This significantly narrows down the number of candidates for experimental validation.

Predictive Modeling: ML models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and eliminate candidates with poor pharmacokinetic profiles early in the discovery process. springernature.com

Synthesis Planning: AI-driven platforms can analyze existing chemical literature to propose novel and efficient synthetic pathways for a target molecule, including greener and more cost-effective routes. digitellinc.com

By integrating these powerful computational methods, researchers can make more informed decisions, increasing the probability of success in developing this compound into a viable therapeutic agent. researchgate.netnih.gov

Design of Hybrid Molecules and Prodrug Strategies

A major focus of modern medicinal chemistry is to enhance the efficacy and safety of drugs by improving their delivery and targeting. For this compound, this can be achieved through the design of prodrugs and hybrid molecules. connectjournals.com

Prodrug Strategies: A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body. 6-mercaptopurine itself is a prodrug that requires enzymatic activation. wikipedia.org Further modifications can enhance its properties:

Improved Bioavailability: The oral bioavailability of many purine analogs is limited. nih.gov One strategy is to link the drug to moieties, such as stabilized dipeptides, that can be recognized by intestinal transporters like hPepT1, thereby increasing absorption. nih.gov

Enhanced Cellular Uptake: Creating more lipophilic derivatives can improve a drug's ability to cross cell membranes and enter target cells. nih.gov

Targeted Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed in specific tissues, such as tumors, leading to targeted drug release and reduced systemic toxicity. nih.gov

Hybrid Molecules: This approach involves covalently linking two distinct pharmacophores to create a single molecule with dual or synergistic activity. For instance, a derivative of 6-MP has been combined with the anti-inflammatory drug naproxen (B1676952) to create a mutual prodrug designed to target cancer tissues. Similarly, this compound could serve as a scaffold for creating hybrids with other anticancer agents, kinase inhibitors, or molecules that target resistance pathways, potentially leading to more potent and multifaceted therapies. mdpi.com

Repurposing Potential of the Chemical Compound and its Derivatives

Drug repurposing, or finding new therapeutic uses for existing drugs, is a time- and cost-effective strategy. 6-mercaptopurine, the parent compound, has already been successfully repurposed from its initial use in leukemia to the treatment of autoimmune conditions like Crohn's disease and ulcerative colitis. wikipedia.orgconnectjournals.comnih.gov

The unique structure of this compound makes it a prime candidate for further repurposing efforts. The identification of unconventional biological targets (as discussed in section 6.2) is the primary driver of this potential.

Potential repurposing opportunities include:

Novel Anticancer Applications: If derivatives show potent inhibition of specific targets like USP2a, EGFR, or CDK9, they could be repurposed for cancers that are dependent on these pathways, even those traditionally resistant to antimetabolites. nih.govnih.govmdpi.com

Anti-inflammatory and Autoimmune Diseases: Given the immunosuppressive properties of the thiopurine backbone, this compound could be evaluated in a broader range of inflammatory and autoimmune disorders beyond inflammatory bowel disease. nih.gov

Antimicrobial Agents: The potential for purine analogs to target bacterial riboswitches suggests a completely new therapeutic area. researchgate.net If this compound or its derivatives demonstrate activity against these targets, they could be developed as novel antibiotics to combat drug-resistant bacteria.

Antiviral Therapy: Some purine and pyrimidine (B1678525) analogs, like Molnupiravir, function as antiviral agents by inducing errors during viral replication. mdpi.com This mechanism provides a rationale for screening this compound for activity against various viruses.

Systematic screening of the compound against diverse biological targets and in various disease models will be essential to uncover its full repurposing potential.

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